molecular formula C19H22N2O4S2 B2928701 2-(3-(Benzylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 923386-66-7

2-(3-(Benzylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2928701
CAS RN: 923386-66-7
M. Wt: 406.52
InChI Key: ZFRMBAUISZOCMK-UHFFFAOYSA-N
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Description

The compound “2-(3-(Benzylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of benzothiophene . Benzothiophene derivatives are considered valuable molecular scaffolds in medicinal chemistry . They have been the subject of numerous studies due to their potential biological activity .


Synthesis Analysis

The synthesis of benzothiophene derivatives involves both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . One method involves the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .


Molecular Structure Analysis

The molecular structure of benzothiophene derivatives, including “2-(3-(Benzylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide”, typically includes a sulfur-containing bicyclic ring and an amide-linked group . The specific structure of this compound would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving benzothiophene derivatives are diverse and depend on the specific functional groups present in the molecule . For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .

Scientific Research Applications

Pharmacological Activities

Thiophene derivatives have shown a wide range of pharmacological activities. For instance, novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have been evaluated for their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds exhibited high activity compared to known drugs such as procaine amide, lidocaine, diazepam, and buspirone, suggesting their potential as therapeutic agents in treating related disorders (Amr et al., 2010).

Antimicrobial Activities

Another area of application is in the development of antimicrobial agents. Certain thiophene derivatives have been synthesized and shown to exhibit significant antimicrobial activities against a variety of bacterial and fungal strains. This indicates the potential of these compounds in contributing to the development of new antimicrobial drugs (Babu et al., 2013).

Chemical Synthesis and Utility

From a chemical synthesis perspective, thiophene derivatives have been utilized as intermediates in the synthesis of complex heterocyclic compounds. These processes involve various reactions with different organic reagents, showcasing the versatility of thiophene compounds in synthesizing novel heterocyclic structures with potential biological activities (Mohareb et al., 2004).

Future Directions

Benzothiophene derivatives, including “2-(3-(Benzylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide”, continue to be an area of active research due to their potential biological activity . Future research may focus on developing new synthetic methods, exploring their biological activity, and optimizing their properties for potential therapeutic applications .

properties

IUPAC Name

2-(3-benzylsulfonylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c20-18(23)17-14-8-4-5-9-15(14)26-19(17)21-16(22)10-11-27(24,25)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRMBAUISZOCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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